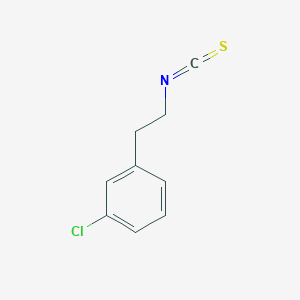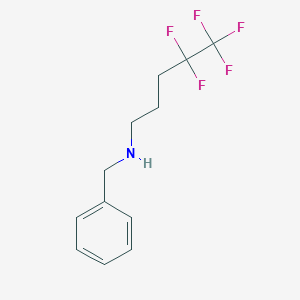
N-(4,4,5,5,5-Pentafluoropentyl)benzylamine
説明
N-(4,4,5,5,5-Pentafluoropentyl)benzylamine, typically abbreviated as NFPB, is a synthetic amine that is used in a variety of scientific research applications. It is a useful reagent for organic synthesis, and its unique chemical structure has allowed for its use in a wide range of biochemical and physiological experiments.
科学的研究の応用
NFPB has been used in a variety of scientific research applications due to its unique chemical structure. It has been used as a catalyst for a variety of organic reactions, including the oxidation of alcohols and the synthesis of heterocyclic compounds. Additionally, it has been used as a ligand for transition metal complexes, as well as a reagent for the synthesis of polymers and polymer-supported catalysts. Furthermore, its unique structure has made it useful for the synthesis of organic molecules with novel properties.
作用機序
The mechanism of action of NFPB depends on the specific application. In the case of catalytic applications, NFPB acts as an acid-base catalyst, providing an electron-rich environment that facilitates the formation of reactive intermediates. In the case of ligand applications, NFPB acts as a chelating ligand, forming a stable coordination complex with the transition metal. In the case of polymer synthesis, NFPB acts as a functionalizing agent, providing a reactive site for the formation of covalent bonds with the polymer backbone.
Biochemical and Physiological Effects
The biochemical and physiological effects of NFPB have not been extensively studied. However, it is known that NFPB is not toxic and has not been associated with any adverse effects in humans or animals. In addition, it does not have any significant effect on the environment, making it a safe and effective reagent for laboratory experiments.
実験室実験の利点と制限
NFPB has several advantages for laboratory experiments. It is a versatile reagent that can be used in a variety of organic synthesis reactions, and its unique chemical structure allows for the synthesis of molecules with novel properties. Additionally, it is not toxic and does not have any adverse effects on humans or animals. However, there are some limitations to using NFPB in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable and can degrade over time if not stored properly.
将来の方向性
There are several potential future directions for research involving NFPB. One potential direction is to further explore its use as a catalyst for organic reactions, as well as its use as a ligand for transition metal complexes. Additionally, further research could be done on its ability to functionalize polymers and its potential applications in the synthesis of novel materials. Finally, further research could be done to explore its biochemical and physiological effects, as well as its potential applications in drug design and development.
特性
IUPAC Name |
N-benzyl-4,4,5,5,5-pentafluoropentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F5N/c13-11(14,12(15,16)17)7-4-8-18-9-10-5-2-1-3-6-10/h1-3,5-6,18H,4,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOACJPGMEHQIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320802.png)
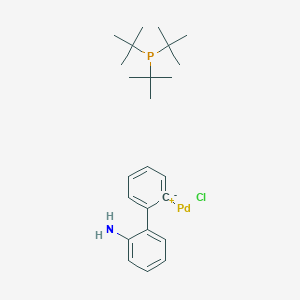
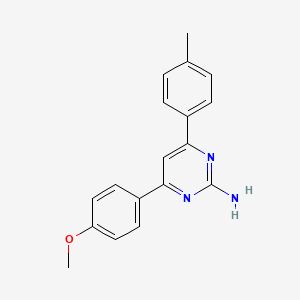
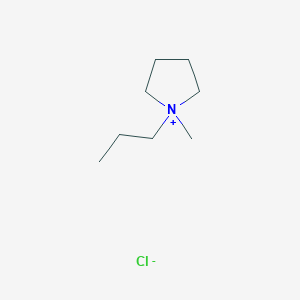

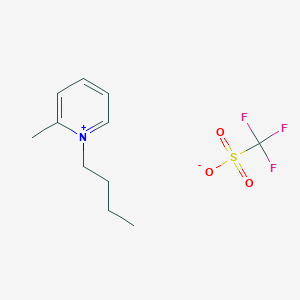

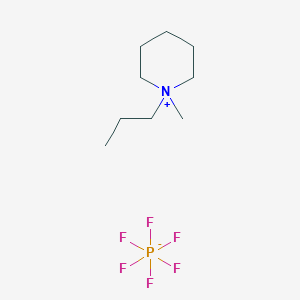
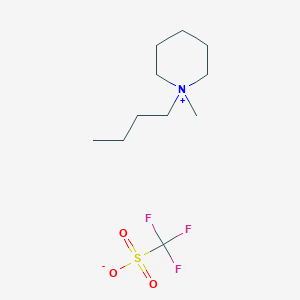
![7-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, 95%](/img/structure/B6320851.png)
